molecular formula C19H26N4O2S B6064775 [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone

[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone

Cat. No.: B6064775
M. Wt: 374.5 g/mol
InChI Key: NVTCSDJXCYLAPS-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a thiazole ring, and a pyridine ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Methoxymethyl Group: This step often involves the use of methoxymethyl chloride in the presence of a base.

    Construction of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Formation of the Pyridine Ring: This step may involve a cyclization reaction using appropriate precursors.

    Final Coupling: The final step involves coupling the piperidine, thiazole, and pyridine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent.

    Condensation: Aldehydes or ketones in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Used as an antimicrobial agent.

    Domiphen Bromide: Also used as an antimicrobial agent.

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer.

Uniqueness

What sets [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-[6-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-14-21-17(13-26-14)11-22(2)18-7-6-16(9-20-18)19(24)23-8-4-5-15(10-23)12-25-3/h6-7,9,13,15H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCSDJXCYLAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C2=NC=C(C=C2)C(=O)N3CCCC(C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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